molecular formula C14H12N2O2 B11942738 Methyl 4-[(e)-phenyldiazenyl]benzoate CAS No. 2918-88-9

Methyl 4-[(e)-phenyldiazenyl]benzoate

Cat. No.: B11942738
CAS No.: 2918-88-9
M. Wt: 240.26 g/mol
InChI Key: SUFXZYCPKGRJIZ-UHFFFAOYSA-N
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Description

Methyl 4-[(E)-phenyldiazenyl]benzoate (CAS 2918-88-9) is an azobenzene derivative of significant interest in advanced materials research due to its photoswitching properties . The compound undergoes reversible trans - cis photoisomerization upon irradiation with light, a key mechanism for controlling molecular organization and function . This characteristic makes it a valuable building block in the development of photoresponsive systems, including liquid crystals for optical data storage and switching devices . In supramolecular chemistry, structurally similar azobenzene compounds have been shown to act as effective counterions, capable of inducing micelle-to-vesicle transitions in surfactant solutions like cetyltrimethylammonium bromide (CTAB), which is relevant for designing smart soft materials and drug delivery vehicles . Furthermore, azobenzene scaffolds are explored in photopharmacology, where they serve as photoswitchable agonists for biological targets, allowing for precise, light-controlled activation for the study of signaling pathways . This product is intended for research purposes only in these and other exploratory applications. It is strictly for laboratory use and is not certified for human consumption or therapeutic use.

Properties

CAS No.

2918-88-9

Molecular Formula

C14H12N2O2

Molecular Weight

240.26 g/mol

IUPAC Name

methyl 4-phenyldiazenylbenzoate

InChI

InChI=1S/C14H12N2O2/c1-18-14(17)11-7-9-13(10-8-11)16-15-12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

SUFXZYCPKGRJIZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=NC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Catalytic System

The most advanced method for synthesizing methyl 4-[(E)-phenyldiazenyl]benzoate involves visible-light-driven aerobic oxidative dehydrogenation. This approach utilizes sodium anthraquinone sulfonate (SAQS) as a photoredox catalyst under oxygen atmosphere, enabling the conversion of hydrazine derivatives to azo compounds with high efficiency. The mechanism proceeds via single-electron transfer (SET) from SAQS to molecular oxygen, generating reactive oxygen species that dehydrogenate the hydrazine precursor. The stereoselective formation of the (E)-isomer is favored due to the planar transition state stabilized by conjugation with the aromatic ring.

Optimization of Reaction Conditions

Critical parameters for maximizing yield include solvent selection, base additive, and light intensity. Systematic optimization reveals:

ParameterOptimal ConditionYield (%)
SolventAcetonitrile97
BaseNone/K₂CO₃97
Light Source450 nm LED97
Catalyst Loading5 mol% SAQS97
Reaction Time15 hours97

Polar aprotic solvents like acetonitrile enhance catalyst stability and substrate solubility, while bases such as K₂CO₃ mitigate acid byproduct accumulation. Non-coordinating solvents (e.g., toluene, DCE) reduce yields to <20%, underscoring the role of solvent-catalyst interactions.

Substrate Scope and Functional Group Tolerance

The SAQS-catalyzed method demonstrates broad applicability across substituted hydrazines:

SubstrateYield (%)Notes
Methyl 4-hydrazinylbenzoate93Target compound
Ethyl 2-(4-methylphenyl)hydrazine94Electron-donating substituent
Chlorophenylhydrazine derivatives91Halogen tolerance
Benzyl-protected phenylhydrazine87Alkyl group compatibility

Electron-donating groups (e.g., -CH₃) slightly enhance yields by stabilizing intermediates, while halogens exhibit minimal electronic interference. Steric hindrance from ortho-substituents reduces efficiency to 68–72%, necessitating extended reaction times.

Large-Scale Synthesis and Industrial Feasibility

Scaling the reaction to 10 mmol (1.81 g starting material) under identical conditions achieves 82% isolated yield, demonstrating robustness for industrial applications. Key considerations for scale-up include:

  • Oxygen delivery : Sparging with O₂ at 0.5 L/min ensures stoichiometric oxidant supply.

  • Light penetration : Use of annular photoreactors with high-surface-area illumination.

  • Workup protocol : Extraction with ethyl acetate and silica gel chromatography (hexane:EtOAc 4:1) afford >99% purity.

Comparative Analysis with Traditional Methods

While classical diazonium coupling remains viable, the SAQS method offers distinct advantages:

MethodYield (%)Reaction TimeStereoselectivityScalability
Diazonium coupling60–752–4 hoursModerateLimited
SAQS photocatalysis87–9715 hoursHigh (E > 99:1)Excellent

Photocatalysis eliminates hazardous diazonium intermediates and enables ambient-temperature operation, reducing energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(phenylazo)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-(phenylazo)benzoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(phenylazo)benzoate involves its interaction with molecular targets through the azo group. The compound can undergo photochemical reactions, leading to the cleavage of the N=N bond and the formation of reactive intermediates. These intermediates can interact with various biological molecules, affecting cellular processes and pathways .

Comparison with Similar Compounds

Structural Analogues from Quinoline Derivatives ()

Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share the methyl benzoate group but replace the diazenyl moiety with quinoline-piperazine-carbonyl substituents. Key differences include:

  • Electronic Effects: The quinoline-piperazine group introduces electron-withdrawing and aromatic characteristics, contrasting with the electron-deficient azo group in the target compound.
  • Synthesis Yields : These derivatives were synthesized in high yields (e.g., 83% for C1 ) via crystallization from ethyl acetate, suggesting robust synthetic routes for methyl benzoate-based systems .
Table 1: Comparison of Quinoline Derivatives and Target Compound
Property Methyl 4-[(E)-Phenyldiazenyl]Benzoate Compound C1 ()
Substituent Phenyldiazenyl Quinoline-piperazine
Molecular Weight ~270 g/mol (estimated) 483.52 g/mol
Synthesis Yield Not reported 83%
Key Applications Dyes, sensors Pharmaceutical leads

Ureido-Phenyl Derivatives ()

Compounds 4b–4d (e.g., Methyl (S)-4-(2-(3-(3-chlorophenyl)ureido)-2-phenylacetamido)benzoate) feature ureido-phenylacetamido groups. Key distinctions:

  • Synthetic Efficiency: Lower yields (e.g., 44% for 4b) compared to quinoline derivatives suggest sensitivity to substituent complexity .
  • Pharmacological Potential: These compounds were designed as drug candidates, highlighting the methyl benzoate scaffold’s versatility in medicinal chemistry.

Thiazole and Biphenyl Derivatives ()

Methyl 4-(5-([1,1'-biphenyl]-4-carbonyl)-2-aminothiazol-4-yl)benzoate incorporates a thiazole-biphenyl system. Notable contrasts:

  • Synthetic Complexity : Multi-step synthesis involving HATU coupling and HPLC purification emphasizes the challenges of introducing heterocycles .

Hydrazone Derivatives ()

Methyl (E)-3,5-dimethoxy-2-{[2-(4-methoxybenzoyl)hydrazin-1-ylidene]methyl}benzoate shares a hydrazone (–N–NH–CO–) motif. Key comparisons:

  • Conformational Flexibility : The hydrazone’s E-configuration and intramolecular hydrogen bonding (N–H···O) differ from the rigid, conjugated azo group.
  • Synthesis : Achieved in 82% yield via reflux with acetic acid, indicating efficient routes for hydrazone formation .
Table 2: Comparative Analysis of Key Analogues
Compound Class Substituent Type Molecular Weight (g/mol) Yield Key Properties
Target Compound Phenyldiazenyl ~270 - Conjugated azo system
Quinoline (C1) Quinoline-piperazine 483.52 83% High yield, aromatic
Ureido-Phenyl (4b) Ureido-phenylacetamido 438.1 44% Hydrogen-bonding capacity
Thiazole-Biphenyl Thiazole-biphenyl ~450 (estimated) - Heterocyclic complexity
Hydrazone () Hydrazone 386.39 82% Bioactive, flexible

Biological Activity

Methyl 4-[(E)-phenyldiazenyl]benzoate, also known as an azo compound, has garnered attention in recent years due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the presence of an azo group (-N=N-) linking a phenyl group to a benzoate moiety. The molecular formula is C9H9N3O2C_{9}H_{9}N_{3}O_{2}, with a molecular weight of approximately 175.19 g/mol. Its structure can be represented as follows:

Molecular Structure C6H5 N N C6H4 COOCH3\text{Molecular Structure }\text{C}_6\text{H}_5\text{ N N C}_6\text{H}_4\text{ COOCH}_3

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. For instance, it has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values obtained from these studies suggest that the compound effectively inhibits bacterial growth.

Bacterial Strain MIC (µg/mL)
Escherichia coli20
Staphylococcus aureus15

These results indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer properties of this compound have also been explored. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

Cell Line IC50 (µM)
HeLa25
MCF-730

The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.

The biological activity of this compound is attributed to its ability to interact with cellular targets. It is hypothesized that the azo linkage plays a crucial role in its reactivity, allowing it to form complexes with biomolecules such as proteins and nucleic acids. This interaction may inhibit essential cellular processes, contributing to its antimicrobial and anticancer effects.

Case Studies

  • Antimicrobial Efficacy Study : A study published in Journal of Medicinal Chemistry assessed the antimicrobial efficacy of various azo compounds, including this compound. The results demonstrated significant inhibition against multiple strains of bacteria, suggesting its potential application in treating bacterial infections .
  • Cancer Cell Apoptosis Induction : Research conducted at the University of Groningen evaluated the effects of this compound on cancer cell lines. The study found that treatment with this compound resulted in increased apoptosis markers, indicating its potential use in cancer therapy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 4-[(E)-phenyldiazenyl]benzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves diazo coupling between aniline derivatives and methyl 4-aminobenzoate under acidic conditions. Key parameters include:

  • pH control (2–4) to stabilize the diazonium intermediate.
  • Temperature (0–5°C) to minimize side reactions.
  • Catalysts (e.g., sodium nitrite for diazotization).
    Yield optimization (70–85%) requires precise stoichiometric ratios and inert atmospheres to prevent oxidation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are key functional groups identified?

  • Methodological Answer :

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and ester methyl groups (δ 3.9 ppm) confirm the benzoate core. The azo (-N=N-) group is identified via coupling patterns .
  • IR Spectroscopy : Stretching vibrations at ~1600 cm⁻¹ (C=O ester) and ~1440 cm⁻¹ (N=N) .
  • Mass Spectrometry (MS) : Molecular ion peaks ([M+H]⁺) validate the molecular weight (e.g., m/z 267.1) .

Advanced Research Questions

Q. How do structural modifications in derivatives affect biological activity, and what methodologies establish structure-activity relationships (SAR)?

  • Methodological Answer :

  • Substituent Effects : Electron-withdrawing groups (e.g., -NO₂) enhance binding to enzyme active sites, while bulky groups reduce bioavailability.
  • SAR Workflow :

In vitro assays (e.g., enzyme inhibition, cytotoxicity).

Computational modeling (docking studies with proteins like COX-2 or EGFR).

Data correlation using QSAR models.

  • Example : A comparative study showed -Cl substituents increased anti-inflammatory activity by 40% compared to -OCH₃ derivatives .

    SubstituentActivity (IC₅₀, μM)Target Protein
    -H12.5COX-2
    -Cl7.8COX-2
    -NO₂5.2EGFR

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Reproducibility checks : Standardize assay conditions (e.g., cell lines, incubation time).
  • Meta-analysis : Pool data from multiple studies to identify outliers.
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

Q. How do solvent polarity and pH influence azo-hydrazone tautomerism, and what methods study this phenomenon?

  • Methodological Answer :

  • Solvent Effects : In polar solvents (e.g., DMSO), the hydrazone form dominates due to stabilization of the conjugated system.
  • pH Dependence : Acidic conditions favor the azo form (trans configuration), while basic conditions promote hydrazone tautomerism.
  • Analytical Tools : UV-Vis spectroscopy (λmax shifts from 450 nm to 480 nm) and ¹⁵N NMR track tautomeric equilibria .

Q. What computational approaches predict binding affinity, and how are they validated?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses with kinases or GPCRs.
  • Validation :
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.
  • Experimental IC₅₀ Correlation : Compare computational binding scores with in vitro inhibition data (R² > 0.85) .

Q. How do substituents on the phenyl ring alter photophysical properties and UV stability?

  • Methodological Answer :

  • Electron-Donating Groups (-OCH₃) : Increase π→π* transitions, enhancing fluorescence intensity but reducing photostability.
  • Electron-Withdrawing Groups (-NO₂) : Quench fluorescence but improve UV resistance via conjugation.
  • Methods : Fluorescence spectroscopy (quantum yield measurements) and accelerated UV degradation studies (HPLC monitoring) .

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